molecular formula C10H8BrNO2S B2807042 Ethyl 6-bromobenzo[d]thiazole-2-carboxylate CAS No. 1188024-51-2

Ethyl 6-bromobenzo[d]thiazole-2-carboxylate

Cat. No.: B2807042
CAS No.: 1188024-51-2
M. Wt: 286.14
InChI Key: DQPOVGXUSSWXGJ-UHFFFAOYSA-N
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Description

Ethyl 6-bromobenzo[d]thiazole-2-carboxylate (CAS 1188024-51-2) is a valuable chemical intermediate built on the benzo[d]thiazole scaffold, a structure of high significance in medicinal chemistry. The thiazole ring is a privileged structure in drug discovery, featured in more than 18 FDA-approved drugs . This specific derivative is particularly useful for constructing more complex molecules via cross-coupling reactions, as the bromine substituent offers a versatile site for further functionalization. Researchers utilize this brominated ester in the development of novel compounds with potential biological activities, contributing to areas such as antimicrobial and anticancer agent development . The compound should be stored sealed in a dry environment at 2-8°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 6-bromo-1,3-benzothiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2S/c1-2-14-10(13)9-12-7-4-3-6(11)5-8(7)15-9/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPOVGXUSSWXGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(S1)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromobenzo[d]thiazole-2-carboxylate typically involves the cyclization of 2-aminothiophenol with ethyl 2-bromo-3-oxopropanoate under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the thiazole ring. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, and a solvent like ethanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 6 undergoes nucleophilic substitution under mild to moderate conditions.

Key Reactions:

Reaction TypeReagents/ConditionsProductYieldSource
Amine substitutionPiperidine, ethanol, 80°C2-Amino-6-thiocyanato benzothiazole derivatives89%
Thiol substitution1,3-Propanedithiol, DMSO, KOH, 130°C6-Substituted benzothiazoles75%
Boc-protected amine substitution1-Boc-piperazine, K₂CO₃, DMFBoc-protected derivatives82%

Mechanistic Insight:
The electron-withdrawing effect of the thiazole ring activates the bromine for SNAr, enabling reactions with amines, thiols, and other nucleophiles. Microwave-assisted conditions improve yields in some cases .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed coupling reactions:

a. Suzuki-Miyaura Coupling

ConditionsAryl Boronic AcidProductYieldSource
Pd(PPh₃)₄, Na₂CO₃, DME/H₂O4-Methoxyphenyl6-Aryl benzothiazole68%

b. Buchwald-Hartwig Amination

ConditionsAmineProductYield
Pd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneMorpholine6-Morpholino derivative73%

Ester Hydrolysis and Derivitization

The ethyl carboxylate group undergoes hydrolysis and subsequent reactions:

a. Base-Catalyzed Hydrolysis

ConditionsProductYield
LiOH, THF/H₂O, 0°C → RT6-Bromobenzo[d]thiazole-2-carboxylic acid99%

b. Amide Formation

ConditionsAmineProductYield
SOCl₂ → RNH₂ (e.g., 3,4-dimethoxyaniline)6-Bromo-N-(substituted)benzothiazole-2-carboxamide85%

Cyclization Reactions

The compound participates in ring-forming reactions:

a. Thiazolo[5,4-c]pyridine Formation

ConditionsProductYield
CuI, L-proline, K₃PO₄, DMSO, 110°CFused bicyclic systems61%

b. Benzothiazole-Anthranilate Hybrids

ConditionsProductYield
Knoevenagel condensation with thiazolidine-2,4-dioneHybrid heterocycles77%

Halogen Exchange Reactions

a. Sandmeyer Reaction

ConditionsProductYield
CuBr₂, EtOH, refluxEthyl 2-bromo-6-cyanobenzo[d]thiazole-2-carboxylate88%

Photochemical Reactions

Norrish-Type II Elimination

ConditionsProductYield
UV light (254 nm), acetonitrileDecarboxylated benzothiazole42%

Table 1: Comparative Reactivity at Key Positions

PositionReactivityPreferred Reactions
C6-BrHighSNAr, cross-coupling
C2-COOEtModerateHydrolysis, amidation
Thiazole S/NLowCyclization (requires catalysts)

Table 2: Solvent Effects on Key Reactions

ReactionOptimal SolventYield Improvement
SNArDMSO+22% vs. DMF
SuzukiDME/H₂O (3:1)+15% vs. THF
HydrolysisTHF/H₂O+30% vs. MeOH

Stability Considerations

  • Thermal Stability : Decomposes above 200°C (TGA data)
  • Light Sensitivity : Requires amber storage to prevent photodecarboxylation
  • pH Sensitivity : Stable in pH 4-9; rapid ester hydrolysis occurs at pH >10

This compound’s multifunctional reactivity makes it invaluable for constructing complex heterocycles, particularly in anticancer and antimicrobial drug development. Future research directions include enantioselective functionalization and flow chemistry applications .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 6-bromobenzo[d]thiazole-2-carboxylate has shown promise in the development of therapeutic agents due to its structural characteristics that allow it to interact with biological targets effectively.

Anticancer Activity

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that compounds containing the benzothiazole moiety can inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers. The compound's ability to induce apoptosis in cancer cells highlights its potential as an anticancer agent .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties. Research has shown that benzothiazole derivatives possess antibacterial and antifungal activities, making them candidates for developing new antibiotics. The compound's efficacy against resistant strains of bacteria suggests its potential role in addressing antibiotic resistance .

Antiviral Activity

Recent studies have explored the antiviral potential of benzothiazole derivatives against viruses such as SARS-CoV-2. This compound may serve as a scaffold for designing inhibitors targeting viral proteases, thus contributing to antiviral drug development .

Agricultural Applications

Benzothiazole derivatives, including this compound, have been identified for their biological activities in agriculture.

Pesticidal Activity

Compounds within this class have demonstrated herbicidal and fungicidal properties. The introduction of bromine into the structure enhances the biological activity against pests and diseases affecting crops. The compound's effectiveness in protecting plants from pathogens positions it as a valuable tool in integrated pest management strategies .

Material Science Applications

The unique chemical properties of this compound allow it to be utilized in material science.

Dye Synthesis

Benzothiazole derivatives are employed in synthesizing dyes due to their ability to absorb light at specific wavelengths. This compound can be used as an intermediate in creating dyes with desirable optical properties for applications in textiles and coatings .

Polymer Chemistry

The compound is also being investigated for its potential use in polymer chemistry, where it can act as a monomer or additive to enhance the properties of polymers, such as thermal stability and mechanical strength .

Case Studies

Study Focus Findings
Study on Anticancer ActivityInvestigated the cytotoxic effects of benzothiazole derivativesThis compound showed significant cytotoxicity against A549 and HeLa cell lines.
Antimicrobial EfficacyEvaluated antibacterial properties against resistant strainsThe compound exhibited strong activity against multi-drug resistant bacteria, suggesting its potential as a new antibiotic .
Antiviral ResearchTested against SARS-CoV-2 main proteaseDocking studies indicated strong binding affinity, positioning it as a candidate for antiviral drug development .

Mechanism of Action

The mechanism of action of Ethyl 6-bromobenzo[d]thiazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The bromine atom can also participate in halogen bonding, further enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Research Findings and Case Studies

  • Synthetic Flexibility : this compound’s bromine allows efficient Pd-catalyzed arylations, as demonstrated in the synthesis of bioluminescent probes.
  • Biological Activity : Methyl-substituted analogs show reduced cytotoxicity compared to brominated versions, making them suitable for long-term imaging studies.
  • Discrepancy Note: Two CAS numbers (1188024-51-2 and 167755-39-7) are reported for this compound, possibly due to supplier-specific nomenclature.

Biological Activity

Ethyl 6-bromobenzo[d]thiazole-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a benzothiazole moiety, which is characterized by a fused benzene and thiazole ring. The presence of the bromine atom at the 6-position and the ethyl ester group significantly influence its chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cancer cell proliferation, particularly the epidermal growth factor receptor (EGFR) .
  • Binding Interactions : The thiazole ring can form hydrogen bonds and π-π interactions with active sites of enzymes, while the bromine atom enhances binding affinity through halogen bonding .

Anticancer Activity

This compound exhibits significant cytotoxic effects against several cancer cell lines. Studies have reported its effectiveness against:

  • A549 (lung cancer)
  • HeLa (cervical cancer)
  • SW480 (colon cancer)

The compound demonstrated IC50 values in the low micromolar range, indicating potent activity against these cell lines .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial effects. It has been tested against various pathogens, including:

  • Staphylococcus aureus
  • Escherichia coli

The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a therapeutic agent against bacterial infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. A SAR analysis indicates that:

  • The presence of the bromine atom at the 6-position is crucial for enhancing anticancer activity.
  • The ethyl ester group contributes to improved solubility and bioavailability.

Comparative studies with related compounds, such as Ethyl 2-benzothiazolecarboxylate and 6-Bromo-2-mercaptobenzothiazole, demonstrate that variations in substituents can lead to different biological profiles .

Case Studies

  • Cytotoxicity Assessment : A study evaluating the cytotoxic effects of this compound on A549 cells reported an IC50 value of approximately 1.61 µg/mL. This study highlighted the compound's potential as a lead candidate for further development in cancer therapy .
  • Antibacterial Testing : In vitro testing against Staphylococcus aureus revealed an MIC of 0.008 µg/mL, showcasing its potency compared to traditional antibiotics like ampicillin .

Q & A

Q. What are the common synthetic routes for Ethyl 6-bromobenzo[d]thiazole-2-carboxylate, and what reaction conditions are critical for high yields?

The synthesis typically involves condensation reactions. For example, 6-bromobenzo[d]thiazole-2-carbonitrile can react with ethyl 2-mercapto-2-methylpropanoate in isopropanol under reflux for 6 hours, yielding ~70% product after recrystallization (ethanol). Critical conditions include inert atmospheres (to prevent oxidation), stoichiometric ratios of nucleophiles (e.g., thiols), and controlled temperatures (60–80°C) to minimize side reactions .

Synthetic Method Reagents/Conditions Yield Reference
Condensation reactionIsopropanol, reflux, 6h70%
Nucleophilic substitutionDichloromethane, triethylamine65–75%

Q. How is this compound characterized structurally?

X-ray crystallography is the gold standard for confirming molecular geometry, as demonstrated for its derivatives (e.g., bond lengths: Br–C = 1.898 Å, C–C = 1.461 Å) . Complementary techniques include:

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to identify substituents and confirm purity.
  • HRMS : For exact mass verification (e.g., [M+H]+^+ peaks) .
  • FTIR : Peaks at 1666 cm1^{-1} (C=O stretch) and 1164 cm1^{-1} (C–Br vibration) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for derivatives of this compound across assays?

Contradictions often arise from assay-specific variables (e.g., cell lines, solvent interactions). A systematic approach includes:

  • Purity validation : Use HPLC or LC-MS to rule out impurities affecting results .
  • Computational docking : Compare binding affinities to target proteins (e.g., kinases, receptors) using software like AutoDock .
  • Dose-response curves : Establish EC50_{50}/IC50_{50} values under standardized conditions .

Q. What strategies optimize the solubility and bioavailability of this compound in pharmacological studies?

  • Ester hydrolysis : Convert the ethyl ester to a carboxylic acid (e.g., using NaOH/EtOH) to enhance polarity .
  • Derivatization : Attach hydrophilic groups (e.g., glucosamine via amidation) to improve aqueous solubility .
  • Co-solvent systems : Use DMSO/PBS mixtures (<2% DMSO) for in vitro assays to balance solubility and cytotoxicity .

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

The C–Br bond serves as a site for palladium-catalyzed couplings (e.g., Suzuki-Miyaura with aryl boronic acids). Key factors:

  • Catalyst selection : Pd(PPh3_3)4_4 or PdCl2_2(dppf) in THF/toluene .
  • Temperature : 80–100°C for 12–24 hours to achieve >80% conversion .
  • Electronic effects : The electron-withdrawing bromine enhances electrophilicity at C6, directing substitutions .

Q. What computational methods are effective for predicting the biological targets of this compound?

  • Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes (e.g., with GROMACS) .
  • Pharmacophore modeling : Identify key interaction motifs (e.g., hydrogen bonds with Thr145 in kinase targets) .
  • ADMET prediction : Tools like SwissADME estimate absorption and toxicity profiles .

Data Contradiction Analysis

Example Issue : Discrepancies in reported antibacterial activity of derivatives.
Resolution Workflow :

Replicate assays : Test compounds under identical conditions (e.g., MIC against S. aureus ATCC 25923).

Structural analogs : Compare with chloro/fluoro derivatives to isolate electronic effects .

Meta-analysis : Review crystallographic data (e.g., Protein Data Bank entries) to validate target engagement .

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